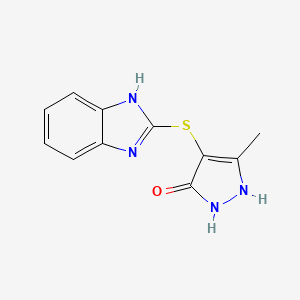

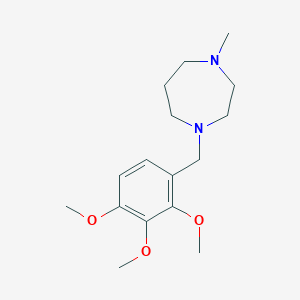

4-(1H-benzimidazol-2-ylthio)-5-methyl-1,2-dihydro-3H-pyrazol-3-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Benzimidazole derivatives are an important class of compounds in medicinal chemistry. They are known to exhibit a wide range of biological activities, including antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, antimicrobial, and anti-inflammatory activity . The benzimidazole nucleus is a good bioisostere of naturally occurring nucleotides and can interact with proteins and enzymes .

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives can be determined using various spectroscopic techniques, including NMR spectroscopy (1H, 13C), mass spectrometry, and infrared spectroscopy .Chemical Reactions Analysis

Benzimidazole derivatives can undergo a variety of chemical reactions. For instance, 1,3-dihydro-2H-1,3-benzimidazole-2-thione can react with 4-fluorobenzaldehyde in DMSO to get 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde .Wissenschaftliche Forschungsanwendungen

Anticancer Properties

4-(1H-benzimidazol-2-ylthio)-5-methyl-1,2-dihydro-3H-pyrazol-3-one: exhibits promising anticancer activity. Researchers have investigated its effects on various cancer cell lines, including breast, lung, and colon cancer. Mechanistic studies suggest that it interferes with cell cycle progression, induces apoptosis, and inhibits angiogenesis. Further exploration of its potential as a chemotherapeutic agent is ongoing .

Antimicrobial Activity

This compound demonstrates significant antimicrobial properties. It inhibits the growth of both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. Researchers have explored its potential as an alternative to conventional antibiotics, especially in the context of drug-resistant pathogens .

Anti-inflammatory Effects

Studies indicate that 4-(1H-benzimidazol-2-ylthio)-5-methyl-1,2-dihydro-3H-pyrazol-3-one possesses anti-inflammatory properties. It modulates key inflammatory pathways, such as NF-κB and COX-2, making it a potential candidate for managing chronic inflammatory conditions .

Antioxidant Activity

The compound acts as a potent antioxidant, scavenging free radicals and protecting cells from oxidative stress. Its ability to enhance endogenous antioxidant defenses makes it relevant for preventing age-related diseases and oxidative damage .

Metal Chelation

Due to its thioether moiety, 4-(1H-benzimidazol-2-ylthio)-5-methyl-1,2-dihydro-3H-pyrazol-3-one can chelate metal ions. Researchers have explored its potential in metal detoxification and as a therapeutic agent for metal-induced toxicity .

Photophysical Applications

The compound exhibits interesting photophysical properties, including fluorescence. Researchers have investigated its use in sensors, imaging agents, and optoelectronic devices. Its unique structure allows for tunable emission wavelengths, making it valuable in various applications .

Drug Delivery Systems

Scientists have explored incorporating this compound into drug delivery systems. Its stability, solubility, and bioavailability make it an attractive candidate for targeted drug delivery .

Agrochemicals and Pesticides

Preliminary studies suggest that 4-(1H-benzimidazol-2-ylthio)-5-methyl-1,2-dihydro-3H-pyrazol-3-one may have applications in agrochemicals and pesticides. Its bioactivity against pests and plant pathogens warrants further investigation .

Wirkmechanismus

Target of Action

It is known that benzimidazole derivatives, which this compound is a part of, are important pharmacophores in drug discovery . They are good bioisosteres of naturally occurring nucleotides and can interact with proteins and enzymes .

Mode of Action

Benzimidazole derivatives are known to interact with proteins and enzymes, which could lead to changes in cellular processes .

Biochemical Pathways

Benzimidazole derivatives are known to have a wide range of biological activities, including antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, antimicrobial, and anti-inflammatory activity . These activities suggest that the compound could affect a variety of biochemical pathways.

Result of Action

Given the wide range of biological activities associated with benzimidazole derivatives, it is likely that the compound could have various effects at the molecular and cellular level .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-(1H-benzimidazol-2-ylsulfanyl)-5-methyl-1,2-dihydropyrazol-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4OS/c1-6-9(10(16)15-14-6)17-11-12-7-4-2-3-5-8(7)13-11/h2-5H,1H3,(H,12,13)(H2,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAXFJUIDOCYHTC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NN1)SC2=NC3=CC=CC=C3N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1H-benzimidazol-2-ylsulfanyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3,5-dimethoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5740796.png)

![7-phenyl-5,7-dihydro-4H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole 6-oxide](/img/structure/B5740821.png)

![3-nitro-N'-[(3,4,5-triethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5740827.png)